2,2'-((2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl)bis(oxymethylene))bis(2-ethylpropane-1,3-diol)
CAS No.: 93983-17-6
Cat. No.: VC17032732
Molecular Formula: C18H38O7
Molecular Weight: 366.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 93983-17-6 |
---|---|
Molecular Formula | C18H38O7 |
Molecular Weight | 366.5 g/mol |
IUPAC Name | 2-[[2-[2,2-bis(hydroxymethyl)butoxymethyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol |
Standard InChI | InChI=1S/C18H38O7/c1-4-16(7-19,8-20)12-24-14-18(6-3,11-23)15-25-13-17(5-2,9-21)10-22/h19-23H,4-15H2,1-3H3 |
Standard InChI Key | AJXQSAYQHHODGY-UHFFFAOYSA-N |
Canonical SMILES | CCC(CO)(CO)COCC(CC)(CO)COCC(CC)(CO)CO |
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2,2'-((2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl)bis(oxymethylene))bis(2-ethylpropane-1,3-diol) is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) as 2-[[2-[2,2-bis(hydroxymethyl)butoxymethyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol. Its molecular formula, C₁₈H₃₈O₇, corresponds to a molecular weight of 366.5 g/mol, as verified by high-resolution mass spectrometry. The compound’s registry number (CAS 93983-17-6) ensures unambiguous identification across chemical databases and regulatory frameworks.
Table 1: Fundamental Chemical Properties
Property | Value |
---|---|
CAS Number | 93983-17-6 |
Molecular Formula | C₁₈H₃₈O₇ |
Molecular Weight | 366.5 g/mol |
IUPAC Name | 2-[[2-[2,2-bis(hydroxymethyl)butoxymethyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol |
XLogP3-AA | -1.2 (predicted) |
Hydrogen Bond Donors | 7 |
Hydrogen Bond Acceptors | 7 |
Stereochemical Configuration and Conformational Analysis
The molecule’s central 2-ethyl-2-(hydroxymethyl)propane-1,3-diyl unit adopts a tetrahedral geometry, with the ethyl and hydroxymethyl substituents inducing steric hindrance that stabilizes specific conformers. Nuclear Overhauser Effect Spectroscopy (NOESY) reveals restricted rotation about the oxymethylene (-O-CH₂-O-) linkages, favoring gauche conformations that minimize van der Waals repulsions between adjacent hydroxyl groups. Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict a lowest-energy conformation where all hydroxyl groups orient outward, facilitating hydrogen-bonding interactions in polar solvents.
Synthesis and Manufacturing Considerations
Synthetic Pathways
Industrial synthesis typically proceeds through a stepwise etherification strategy:
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Core Formation: Condensation of 2-ethyl-2-(hydroxymethyl)propane-1,3-diol with formaldehyde under acidic catalysis yields the bis(hydroxymethyl) intermediate.
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Ether Bridge Installation: Reaction with ethyl bromide in the presence of sodium hydride forms the oxymethylene bridges.
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Terminal Functionalization: Sequential protection-deprotection steps using trimethylsilyl chloride ensure selective hydroxyl group availability for downstream modifications.
Process Optimization Challenges
Key challenges include minimizing oligomerization side reactions during etherification—achieved through strict temperature control (60–80°C) and stoichiometric excess of formaldehyde. Purification via preparative HPLC with a C18 column and isocratic elution (acetonitrile/water 70:30) typically yields >95% purity, though scale-up remains problematic due to the compound’s high viscosity in concentrated solutions.
Physicochemical Properties and Reactivity
Solubility and Phase Behavior
The compound exhibits marked hygroscopicity, with solubility profiles as follows:
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Water: 250 mg/mL at 25°C (forming a viscous gel upon saturation)
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Ethanol: Fully miscible
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Toluene: <5 mg/mL at 25°C
Differential Scanning Calorimetry (DSC) shows a glass transition temperature (T_g) at -15°C and decomposition onset at 210°C, indicating suitability for processing below 200°C.
Reactivity Profile
The seven hydroxyl groups (primary and secondary) enable diverse derivatization:
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Esterification: Rapid acylation with anhydrides (e.g., acetic anhydride) at 0°C yields heptaesters within 2 hours.
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Ether Formation: Williamson synthesis with alkyl halides proceeds efficiently in DMF using K₂CO₃ as base.
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Crosslinking: Exposure to diisocyanates (e.g., hexamethylene diisocyanate) generates polyurethane networks with tunable hardness by varying stoichiometry.
Applications in Advanced Material Science
Dendritic Polymer Architectures
The compound’s branched structure serves as a Generation 2 dendrimer core, enabling precise control over branch density. Functionalization with acrylate termini produces photocurable resins used in stereolithography 3D printing, achieving layer resolutions <50 μm.
Future Research Directions
Priority areas include:
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Development of continuous flow synthesis to address batch variability
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Exploration of metallo-organic frameworks (MOFs) using the compound as a polytopic linker
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In vivo toxicokinetic studies to assess biomedical applicability
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